tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate
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Overview
Description
Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a nitro group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro-substituted pyrazoles on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the pyrazole ring and nitro group.
Tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: Contains an indole ring instead of a pyrazole ring.
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: A related compound with a pyrrolo[2,3-b]pyrazine ring.
Uniqueness
Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is unique due to its combination of a nitro-substituted pyrazole ring and a tert-butyl carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H18N4O4 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) |
InChI Key |
BOGXRKHKRZDBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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